1-Bromo-4-(1-bromoethyl)-2-fluorobenzene
Description
Properties
Molecular Formula |
C8H7Br2F |
|---|---|
Molecular Weight |
281.95 g/mol |
IUPAC Name |
1-bromo-4-(1-bromoethyl)-2-fluorobenzene |
InChI |
InChI=1S/C8H7Br2F/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 |
InChI Key |
YRCIQSHTWFPCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(1-bromoethyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-bromoethyl)-2-fluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of flow reactors allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(1-bromoethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially under basic conditions.
Oxidation and Reduction: The bromoethyl group can be oxidized to form corresponding alcohols or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, or ammonia in solvents such as ethanol or water.
Elimination: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products
Substitution: Formation of 4-(1-hydroxyethyl)-2-fluorobenzene or 4-(1-aminoethyl)-2-fluorobenzene.
Elimination: Formation of 4-(1-bromoethylidene)-2-fluorobenzene.
Oxidation: Formation of 4-(1-carboxyethyl)-2-fluorobenzene.
Scientific Research Applications
1-Bromo-4-(1-bromoethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-bromoethyl)-2-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The specific pathways and targets depend on the context of its use, such as in drug development or material synthesis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated Benzene Derivatives
| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-Bromo-4-(1-bromoethyl)-2-fluorobenzene | N/A | C₈H₇Br₂F | Br (1), F (2), CH₂CH₂Br (4) | 283.95 |
| 1-Bromo-4-(bromomethyl)-2-fluorobenzene | 127425-73-4 | C₇H₅Br₂F | Br (1), F (2), CH₂Br (4) | 267.92 |
| 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene | 1370600-53-5 | C₈H₇BrClF | Br (1), F (2), CH₂CH₂Cl (4) | 237.50 |
| 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene | 100361-54-4 | C₈H₇BrF₃ | Br (1), F (2), CF₂CH₃ (4) | 245.04 |
| 1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)-2-fluorobenzene | N/A | C₈H₅Br₂F₄ | Br (1), F (2), CBr(CF₃)₂ (4) | 351.93 |
Key Observations :
- The 1-bromoethyl group in the target compound provides a secondary alkyl halide, contrasting with the primary bromine in the bromomethyl analog (CAS 127425-73-4) .
- Replacement of bromine with chlorine (CAS 1370600-53-5) reduces molecular weight and alters leaving-group propensity in substitution reactions .
Table 2: Reactivity and Functional Differences
| Compound | Key Reactivity Features | Applications |
|---|---|---|
| This compound | - Secondary alkyl halide (SN1/SN2 reactions). - Aromatic electrophilic substitution at Br/F positions. |
Cross-coupling, pharmaceutical intermediates |
| 1-Bromo-4-(bromomethyl)-2-fluorobenzene | - Primary alkyl halide (favors SN2). - Higher solubility due to smaller substituent. |
Polymer precursors, agrochemicals |
| 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene | - Chlorine’s lower electronegativity vs. Br slows nucleophilic displacement. - Thermal stability for high-temperature reactions. |
Dye synthesis, liquid crystals |
| 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene | - Strong electron-withdrawing CF₂ group directs meta-substitution. - Resistant to oxidation. |
Fluorinated surfactants, OLED materials |
Mechanistic Insights :
- Secondary bromides (e.g., 1-bromoethyl group) exhibit slower SN2 reactivity compared to primary analogs due to steric hindrance, as observed in Grignard coupling failures for similar compounds .
- Fluorine’s electronegativity increases the aromatic ring’s resistance to electrophilic attack, directing reactions to the bromine-bearing positions .
Biological Activity
1-Bromo-4-(1-bromoethyl)-2-fluorobenzene is a halogenated aromatic compound with significant biological activity, particularly due to its interactions with various biochemical pathways. Understanding its biological effects is crucial for assessing its potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
This compound features a benzene ring substituted with two bromine atoms and one fluorine atom, which enhances its electrophilic characteristics. These properties make it suitable for various chemical reactions and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C8H8Br2F |
| Molecular Weight | 251.96 g/mol |
| IUPAC Name | This compound |
Mechanism of Biological Activity
The biological activity of this compound is primarily linked to its interactions with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. These interactions can lead to:
- Modulation of Enzyme Activities : The compound may influence the activity of various enzymes, affecting metabolic pathways.
- Gene Expression Alterations : By interacting with transcription factors, it can modify gene expression profiles, potentially leading to cytotoxic effects through the formation of reactive intermediates that interact with cellular macromolecules.
Toxicological Studies
Several studies have investigated the toxicity of this compound. Key findings include:
- Acute Toxicity : An oral lethality study in male Sprague-Dawley rats revealed a median lethal dose (LD50) of approximately 2,700 mg/kg. Symptoms observed at lethal doses included tremors, weight loss, and respiratory distress .
- Inhalation Studies : Inhalation studies reported a median lethal concentration (LC50) of 18,000 mg/m³. Exposure to high concentrations led to significant neurological and respiratory symptoms .
Case Studies and Research Findings
Research has focused on the compound's interaction with metabolic pathways and its potential cytotoxic effects:
- Cytochrome P450 Interaction : Studies indicate that this compound can affect the metabolism of other compounds by inhibiting or inducing cytochrome P450 enzymes. This could have implications for drug metabolism and detoxification processes in organisms.
- Cellular Effects : Investigations into the compound's cytotoxicity have shown that it can lead to alterations in cellular processes, including apoptosis and necrosis, particularly through the generation of reactive oxygen species (ROS) as intermediates during metabolic processing .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 1-Bromo-4-fluorobenzene | Contains one bromine and one fluorine atom | Simpler structure; less reactive |
| 4-Bromo-2-fluorotoluene | Contains a methyl group instead of an ethyl group | Alters physical properties; different reactivity |
| 4-Bromophenethyl bromide | Lacks fluorine; simpler structure | Less reactive due to absence of fluorine |
| 4-Bromo-1-(2-bromoethyl)benzene | Contains two bromoethyl groups | Different substitution pattern; higher reactivity |
The unique combination of halogen substituents in this compound significantly influences its reactivity and potential applications in synthetic chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methods for 1-Bromo-4-(1-bromoethyl)-2-fluorobenzene, and what factors influence yield optimization?
- Methodology : A common approach involves sequential bromination of a fluorobenzene derivative. First, introduce the ethyl bromide moiety via radical bromination of 4-ethyl-2-fluorobenzene using N-bromosuccinimide (NBS) under UV light. Subsequent bromination of the aromatic ring can be achieved using FeBr₃ as a catalyst in anhydrous CCl₄ . Yield optimization depends on controlling reaction temperature (typically 0–25°C), stoichiometric ratios of brominating agents, and inert atmosphere conditions to prevent side reactions.
- Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How should researchers safely handle and store this compound to minimize exposure risks?
- Safety Protocols : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to volatility and potential respiratory irritation. Store in amber glass containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
- Emergency Measures : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ethyl bromide protons (δ 3.2–3.8 ppm). Fluorine substituents deshield adjacent protons, causing splitting patterns .
- GC-MS : Confirm molecular ion peaks (m/z ≈ 266 for C₈H₈Br₂F) and fragmentation patterns.
- FT-IR : Detect C-Br stretches (500–600 cm⁻¹) and C-F vibrations (1200–1250 cm⁻¹) .
Advanced Research Questions
Q. What strategies can be employed to achieve regioselective bromination in the synthesis of di-brominated aromatic compounds like this one?
- Regioselectivity Control : Use directing groups (e.g., fluorine) to favor bromination at the para position. Steric hindrance from the ethyl bromide group further directs bromination to the meta position on the ring. Computational modeling (DFT) predicts electron density distribution, aiding in reagent selection (e.g., Br₂ vs. HBr/H₂O₂) .
- Case Study : In this compound, fluorine’s ortho/para-directing nature ensures bromination occurs para to the ethyl group. Competing pathways are minimized by slow reagent addition .
Q. How do the electronic effects of fluorine and bromine substituents influence the compound's reactivity in cross-coupling reactions?
- Reactivity Profile :
- Fluorine : Withdraws electron density via -I effect, activating the ring for electrophilic substitution but deactivating it for nucleophilic attacks.
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. The ethyl bromide moiety undergoes elimination under basic conditions, requiring careful choice of base (e.g., K₂CO₃ vs. Cs₂CO₃) .
- Application Example : This compound serves as a precursor in synthesizing fluorinated biphenyls via Pd-catalyzed coupling. The fluorine enhances stability of the transition state, improving reaction efficiency .
Q. What analytical approaches resolve conflicting data regarding reaction intermediates during multi-step synthesis of halogenated aromatics?
- Contradiction Analysis :
- HPLC-MS/MS : Track intermediates in real-time, identifying byproducts like debrominated species or ring-opened derivatives.
- In Situ NMR : Monitor intermediate formation (e.g., bromonium ion) under controlled temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
